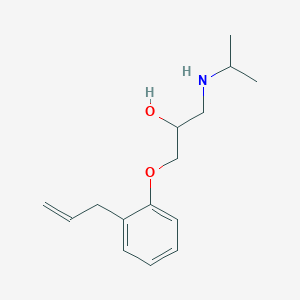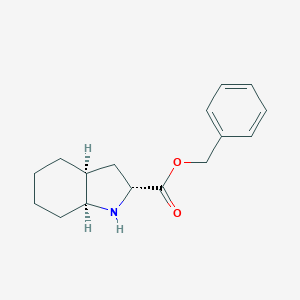
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester is a chemical compound that has been the subject of extensive research due to its potential applications in the fields of medicine and pharmacology. It is a cyclic amino acid derivative that has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester has been the subject of extensive research due to its potential applications in the fields of medicine and pharmacology. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of ((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or proteins in the body. It has also been found to modulate the immune system and affect the production of certain cytokines.
Efectos Bioquímicos Y Fisiológicos
((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have antiviral properties and may be effective in the treatment of viral infections. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester in lab experiments is its potential therapeutic applications. It has been found to exhibit a range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to produce the desired amount of the compound for research purposes.
Direcciones Futuras
There are several future directions for the research of ((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester. One area of research is the development of new drugs based on this compound. It has been found to exhibit a range of biological activities, which makes it a promising candidate for the development of new therapeutics. Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how it affects the body and how it can be used to treat various diseases. Additionally, more research is needed to explore the potential side effects of this compound and its safety for use in humans.
Métodos De Síntesis
The synthesis of ((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Mannich reaction. This method involves the reaction of benzylamine, formaldehyde, and cyclohexanone to produce the desired product. Other methods of synthesis include the reduction of cyclic imines and the condensation of amino acids.
Propiedades
Número CAS |
752955-02-5 |
|---|---|
Nombre del producto |
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester |
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
benzyl (2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14-,15+/m0/s1 |
Clave InChI |
ARGCRCXTJMQKNA-SOUVJXGZSA-N |
SMILES isomérico |
C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)OCC3=CC=CC=C3 |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |
Sinónimos |
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Phenylmethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



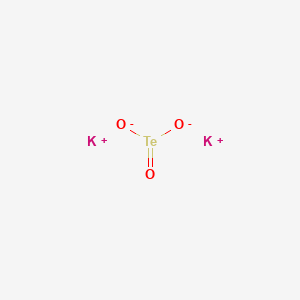


![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
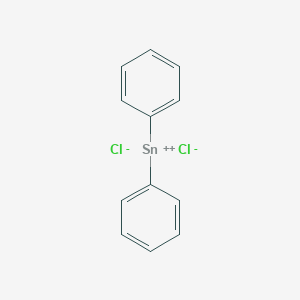



![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
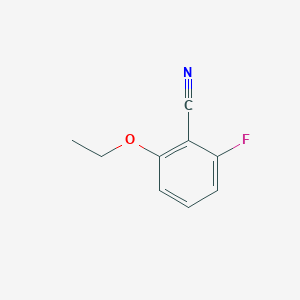

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

